Cas no 83408-53-1 (3-(2-chloro-4-nitrophenyl)-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)quinazolin-4(3H)-one)

3-(2-chloro-4-nitrophenyl)-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)quinazolin-4(3H)-one structure
83408-53-1 structure
Product name:3-(2-chloro-4-nitrophenyl)-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)quinazolin-4(3H)-one
CAS No:83408-53-1
MF:C27H16N4O3Cl2
MW:515.34694
CID:1808283
PubChem ID:63626

3-(2-chloro-4-nitrophenyl)-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)quinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-4-nitrophenyl)-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)quinazolin-4(3H)-one
    • 3-(2-Chloro-4-nitrophenyl)-2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4(3H)-quinazolinone
    • 83408-53-1
    • BRN 4608335
    • 4(3H)-Quinazolinone, 3-(2-chloro-4-nitrophenyl)-2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-
    • Inchi: InChI=1S/C27H16Cl2N4O3/c28-19-9-5-17(6-10-19)16-30-20-11-7-18(8-12-20)26-31-24-4-2-1-3-22(24)27(34)32(26)25-14-13-21(33(35)36)15-23(25)29/h1-16H
    • InChI Key: OOTATMFQORDRAH-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 514.0599458g/mol
  • Monoisotopic Mass: 514.0599458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 4
  • Complexity: 862
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 90.8Ų

3-(2-chloro-4-nitrophenyl)-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)quinazolin-4(3H)-one Related Literature

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